molecular formula C16H22N4O4 B2598559 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034472-86-9

3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2598559
CAS No.: 2034472-86-9
M. Wt: 334.376
InChI Key: XRAXTCYFAZUBSG-UHFFFAOYSA-N
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Description

3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Pyrimidine Ring Attachment: The pyrimidine ring is attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.

    Temperature and Pressure Control: Optimizing reaction conditions to favor desired product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazolidinone ring, potentially converting it to an amino alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Amino alcohol derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the

Properties

IUPAC Name

3-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11-8-14(18-12(2)17-11)24-13-4-3-5-19(9-13)15(21)10-20-6-7-23-16(20)22/h8,13H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAXTCYFAZUBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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